Triaziflam
Overview
Description
Triaziflam is a synthetic herbicide belonging to the triazine class of compounds. It is known for its ability to inhibit photosystem II electron transport and cellulose biosynthesis, making it effective against a wide range of annual grasses and broad-leaved weeds. This compound is a racemate, consisting of both ®- and (S)-enantiomers, with the ®-enantiomer being significantly more potent in inhibiting cell growth .
Mechanism of Action
Triaziflam, also known as this compound [ISO], is a herbicide that has been used for the treatment of weeds . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cellulose synthases (CESAs) . These are enzymes that play a crucial role in the biosynthesis of cellulose, a homopolymer of many chains of β- (1,4)-linked glucose that laterally associate together into a cellulose microfibril . Cellulose provides mechanical support to growing plant cells and is a key component of the plant cell wall .
Mode of Action
This compound inhibits the activity of CESAs, thereby disrupting the process of cellulose biosynthesis . It is suggested that this compound and related diaminotriazines affect multiple sites of action which include photosystem II electron transport and cellulose biosynthesis .
Biochemical Pathways
The inhibition of CESAs by this compound affects the biosynthesis of cellulose, a critical biochemical pathway in plants. This disruption leads to a decrease in the production of cellulose microfibrils, which are essential for the structural integrity of the plant cell wall .
Result of Action
The inhibition of cellulose biosynthesis by this compound leads to significant molecular and cellular effects. It blocks cell division in plant tissues, leading to a condensed state of prometaphase in the chromosomes . This disruption of mitosis is accompanied by a loss of spindle and phragmoplast microtubule arrays . Additionally, there is a decline in cellulose deposition in cell walls .
Action Environment
The efficacy and stability of this compound, like other herbicides, can be influenced by various environmental factors. It’s important to note that the persistence and transport of herbicides in the environment can be influenced by factors such as soil type, rainfall, temperature, and pH .
Biochemical Analysis
Biochemical Properties
Triaziflam interacts with several enzymes and proteins within the cell. It is known to inhibit the process of cellulose biosynthesis, a crucial biochemical reaction in plants . This inhibition is achieved by affecting the activity of cellulose synthases (CESAs), which are the processive glycosyltransferases responsible for catalyzing the conversion of UDP-glucose to cellulose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellulose biosynthesis, leading to changes in cell wall structure and composition . This disruption causes loss of directional cellular expansion, resulting in cells becoming radially swollen and growth organs becoming dwarfed .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by inhibiting the activity of cellulose synthase complex (CSC), a multi-protein complex responsible for cellulose synthesis . This inhibition disrupts the formation of cellulose microfibrils, leading to alterations in the cell wall structure .
Temporal Effects in Laboratory Settings
It is known that the compound has long-lasting action and is non-selective, acting at multiple sites on the weed
Metabolic Pathways
This compound is involved in the metabolic pathway of cellulose biosynthesis . It interacts with the enzyme cellulose synthase, which plays a crucial role in this pathway
Transport and Distribution
It is known that the compound affects the subcellular localization of fluorescently tagged proteins in Arabidopsis seedlings , suggesting that it may interact with certain transporters or binding proteins.
Subcellular Localization
This compound appears to affect the subcellular localization of certain proteins within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triaziflam involves the reaction of 2-(3,5-dimethylphenoxy)-1-methylethylamine with 6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The production methods are designed to be efficient and environmentally friendly, ensuring minimal waste and by-products .
Chemical Reactions Analysis
Types of Reactions: Triaziflam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Triaziflam has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of herbicidal action and the effects of enantiomers on biological systems.
Biology: Employed in research to understand the inhibition of photosystem II electron transport and cellulose biosynthesis in plants.
Medicine: Investigated for its potential use in developing new drugs that target similar pathways in human diseases.
Comparison with Similar Compounds
Atrazine: Primarily inhibits photosystem II electron transport.
Indaziflam: Inhibits cellulose biosynthesis.
AE F150944: Similar to triaziflam in its dual action but with different structural properties.
Properties
IUPAC Name |
2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUITYPUYMIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057956 | |
Record name | Triaziflam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131475-57-5 | |
Record name | Triaziflam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131475-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triaziflam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131475575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triaziflam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAZIFLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YLQ9Y83PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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